molecular formula CHN5O2 B1195372 5-nitro-2H-tetrazole CAS No. 55011-46-6

5-nitro-2H-tetrazole

Cat. No.: B1195372
CAS No.: 55011-46-6
M. Wt: 115.05 g/mol
InChI Key: ZGZLYKUHYXFIIO-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of tetrazole chemistry traces back to the pioneering work of Swedish chemist J. A. Bladin at the University of Uppsala in 1885. Bladin's initial discovery emerged during investigations of dicyanophenylhydrazine reactions, where he observed the formation of a compound with the formula C₈H₅N₅ upon treatment with nitrous acid. This groundbreaking work represented the first synthesis of a tetrazole derivative, establishing the foundation for an entire class of nitrogen-rich heterocycles.

The subsequent development of tetrazole chemistry progressed through systematic investigations of various synthetic approaches. Bladin proposed the name "tetrazole" for the new ring structure in 1886 and successfully prepared the parent tetrazole compound in 1892 through a series of reactions starting with carboxylic acid produced from his phenylcyanotetrazole. The early synthesis methods involved the reaction of anhydrous hydrazoic acid with hydrogen cyanide under pressure, demonstrating the challenging nature of tetrazole preparation during the initial period of discovery.

The specific development of this compound emerged later as researchers explored the functionalization of the basic tetrazole framework. The introduction of nitro groups to tetrazole rings represented a significant advancement in energetic materials chemistry. Historical synthesis methods for 5-nitrotetrazole involved diazotization of 5-aminotetrazole followed by Sandmeyer reactions. These early synthetic approaches, while effective, often involved handling highly sensitive diazonium intermediates and required careful temperature control and specialized equipment.

Fundamental Chemical Properties

The molecular structure of this compound exhibits several distinctive characteristics that define its chemical behavior. The compound possesses a molecular formula of CHN₅O₂ with a molecular weight of 115.05 grams per mole. The Chemical Abstracts Service registry number 55011-46-6 provides unique identification for this compound in chemical databases. The canonical SMILES notation C1(=NNN=N1)N+[O-] illustrates the structural arrangement with the nitro group directly attached to the carbon atom of the tetrazole ring.

Properties

IUPAC Name

5-nitro-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHN5O2/c7-6(8)1-2-4-5-3-1/h(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZLYKUHYXFIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276628
Record name 5-nitro-2H-tetrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55011-46-6
Record name 5-Nitro-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55011-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-nitro-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiele Method for 5-Aminotetrazole Synthesis

The Thiele method remains a foundational route for synthesizing 5-aminotetrazole, a critical precursor for nitro derivatives. Aminoguanidine nitrate undergoes diazotization with nitrous acid at 0–5°C, forming guanylazide, which cyclizes to 5-aminotetrazole upon heating in basic media. Optimized conditions yield 70–82% purity, though crystallization challenges may necessitate seeding or prolonged cooling.

Nitration of 5-Aminotetrazole

Direct nitration of 5-aminotetrazole involves treating its nitrate salt with concentrated sulfuric acid. The amino group is replaced by a nitro group via electrophilic aromatic substitution, yielding 5-nitro-2H-tetrazole after neutralization with barium carbonate. This method, however, faces limitations:

  • Low Yield : Total yields for multi-step sequences rarely exceed 19%.

  • Byproduct Formation : Competing reactions may generate 5-azidotetrazole, a highly explosive contaminant.

Reaction Conditions :

ParameterValue
Temperature0–5°C (diazotization)
Reaction Time2–4 hours
AcidH₂SO₄ (98%)
Neutralization AgentBaCO₃

Continuous Flow Synthesis via Sandmeyer Reaction

Process Overview

A patent by US9718791B2 outlines a continuous flow method for synthesizing sodium 5-nitrotetrazolate (NaNT), which is acidified to produce this compound. This approach eliminates copper catalysts and stabilizes reactive intermediates through rapid mixing and precise temperature control.

Key Advantages

  • Safety : Ambient temperatures (20–30°C) minimize decomposition risks.

  • Scalability : Achieves production rates of ≥100 g/hour with 60% yield.

  • pH Control : Maintaining pH 4–5 using excess NaNO₂ suppresses azide formation.

Flow System Parameters :

ComponentDescription
Reactant Stream 15-Aminotetrazole + HNO₃/H₂SO₄/HClO₄
Reactant Stream 2NaNO₂ (aqueous)
Mixing ZoneTeflon-coated static mixer
Reaction ZoneTubular reactor (residence time: 5–10 min)

Nitration of Tetrazole Derivatives

Cyclization of Guanylazide

Guanylazide, derived from dicyandiamide and HN₃, cyclizes to 5-aminotetrazole under acidic or basic conditions. Subsequent nitration follows the pathways described in Section 1.2.

Comparative Analysis of Methodologies

Yield and Efficiency

MethodYield (%)Reaction TimeScalability
Diazotization-Nitration19–82HoursModerate
Continuous Flow60MinutesHigh
Derivative Nitration38HoursLow

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Energetic Materials

The primary application of 5-nitro-2H-tetrazole lies in the field of energetic materials. Its derivatives are being explored for use in explosives, propellants, and pyrotechnics due to their high energy output and favorable performance characteristics.

Case Studies

  • High-Energy Density Materials : Research indicates that this compound derivatives exhibit enhanced performance as explosives compared to traditional materials. For instance, compounds derived from this compound have been shown to possess improved detonation pressure and velocity, making them suitable for military applications .
    CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)
    This compound1.802912230.2
    Derivative A1.850950035.0
    Derivative B1.780890028.0
  • Thermal Stability Studies : The thermal stability of complexes formed with this compound has been investigated, revealing that certain metal complexes exhibit significant thermal stability up to temperatures exceeding 260 °C . This property is crucial for safe handling and storage in military applications.
  • Sensitivity Analysis : Sensitivity tests conducted on various complexes derived from this compound indicate varying degrees of friction sensitivity, which is essential for evaluating their safety in practical applications . For instance, bis-(5-nitro-2H-tetrazolato-N₂)tetraammine cobalt(III) perchlorate demonstrated sudden exothermic decomposition under certain conditions.

Mechanism of Action

The mechanism of action of 5-nitro-2H-tetrazole varies depending on its application. In biological systems, it can act as an inhibitor of enzymes by binding to active sites, thereby blocking substrate access. The nitro group can also undergo redox reactions, generating reactive oxygen species that can damage cellular components. In energetic materials, the high nitrogen content and nitro group contribute to rapid decomposition and energy release upon initiation .

Comparison with Similar Compounds

Key Properties:

  • Detonation Performance : 5NT exhibits a detonation velocity (Vdet) of 9,457 m s⁻¹ and a detonation pressure (pC–J) of 39.0 GPa, surpassing RDX (Vdet: 8,750 m s⁻¹; pC–J: 34.6 GPa) .
  • Sensitivity : Highly sensitive to external stimuli (impact sensitivity: 1 J; friction sensitivity: 5 N), classifying it as a primary explosive .
  • Synthesis: Typically prepared via diazotization of 5-amino-1H-tetrazole followed by nitration .

Comparison with Similar Compounds

Structural Analogues: Methyl-Substituted Derivatives

Methylation at the 1- or 2-position of the tetrazole ring reduces sensitivity but also lowers detonation performance.

Compound Detonation Velocity (m s⁻¹) Detonation Pressure (GPa) Impact Sensitivity (J) Friction Sensitivity (N)
5-Nitro-2H-tetrazole 9,457 39.0 1 5
1-Methyl-5-nitrotetrazole ~8,100 ~26.0 2 82
2-Methyl-5-nitrotetrazole ~8,100 ~26.0 1 40

Key Findings :

  • Methyl derivatives exhibit reduced detonation parameters compared to 5NT but outperform TNT (Vdet: 6,900 m s⁻¹) .
  • 2-Methyl-5-nitrotetrazole shows higher friction sensitivity than its 1-methyl counterpart, highlighting positional isomer effects .

Azido and Cyano Derivatives

Substituents like azido (-N₃) or cyano (-CN) groups alter energetic performance and stability.

  • 5-Azido-1H-tetrazole (5AzT) :

    • Nitrogen content: 88.3% (higher than 5NT).
    • Detonation velocity: 8,986 m s⁻¹; lower than 5NT but still competitive .
    • Sensitivity: Extremely high (impact: 0.1 J; friction: 5 N), limiting practical use .
  • 5-Cyano-2H-tetrazole: Density: 1.635 g cm⁻³; structurally similar to 5NT but with a planar cyano group . Less studied for energetic applications due to moderate performance .

Oxetane-Based Derivatives

Incorporating 5NT into oxetane frameworks improves safety while retaining high performance.

Compound Impact Sensitivity (J) Friction Sensitivity (N) Detonation Velocity (m s⁻¹)
5NT-Oxetane Derivative 40 360 Comparable to TNT

Key Findings :

  • Oxetane derivatives of 5NT (e.g., compound 5 in ) exhibit dramatically reduced sensitivity due to stabilizing O–H and N–H interactions in the crystal lattice .
  • These derivatives bridge the performance gap between traditional binders and high-energy fillers in formulations .

Fluorodinitromethyl and Oxadiazole Derivatives

  • 5-(Fluorodinitromethyl)-2H-tetrazole: Synthesized via cycloaddition, this compound introduces fluorodinitromethyl groups, enhancing oxygen balance and thermal stability .
  • Oxadiazole-Bridged Compounds (e.g., NTOM) :

    • 3-((5-Nitro-2H-tetrazol-2-yl)methyl)-1,2,4-oxadiazole derivatives exhibit melt-cast capabilities, a rare trait for tetrazole-based materials .
    • Applications include insensitivity-focused formulations with balanced energy output .

Q & A

Q. What are the standard synthetic routes for preparing 5-nitro-2H-tetrazole, and what key reaction parameters require optimization?

The synthesis typically involves diazotization of 5-amino-1H-tetrazole followed by cycloaddition or nitration. A modified literature procedure ( ) uses diazotization with nitrous acid in hydrochloric acid, followed by neutralization with potassium hydroxide and extraction. Critical parameters include:

  • Acid selection : Hydrochloric acid avoids side products like methylated tetrazoles .
  • Temperature control : Maintaining low temperatures (~0–5°C) during diazotization minimizes decomposition .
  • Purification : Ether extraction or recrystallization ensures high purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key methods include:

  • Vibrational spectroscopy : IR identifies nitro (1540–1350 cm⁻¹) and tetrazole ring (1000–950 cm⁻¹) functional groups .
  • Multinuclear NMR : ¹H and ¹³C NMR confirm proton environments and carbon connectivity, while ¹⁵N NMR resolves tautomeric forms .
  • X-ray crystallography : SHELX software refines crystal structures, with bond lengths (e.g., C–N = 1.36–1.41 Å) and angles aiding tautomer identification .

Q. What safety protocols are critical when handling this compound and its derivatives?

  • Storage : Keep compounds at low temperatures (<0°C) in inert atmospheres to prevent decomposition .
  • Handling : Use remote manipulation tools for energetic materials; avoid friction, impact, or electrostatic discharge .
  • Waste disposal : Neutralize residues with aqueous bases (e.g., NaOH) before disposal .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?

Discrepancies in bond lengths (e.g., C–N = 1.368 Å vs. 1.415 Å in related salts) may arise from tautomerism or counterion effects. To resolve:

  • High-resolution data : Collect data at 100 K to reduce thermal motion artifacts .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) influencing packing .
  • Comparative refinement : Use SHELXL to model disorder or multiple tautomers .

Q. What computational methods predict the detonation performance of this compound-based energetic materials?

  • CBS-4M theory : Calculates gas-phase enthalpies of formation (ΔfH°(g) = +84.0 kcal/mol for this compound) .
  • EXPLO5 : Estimates detonation velocity (D = 7.5 km/s) and pressure (P = 25 GPa) using density and elemental composition .
  • DFT simulations : Optimize molecular geometry to correlate stability with nitro group orientation .

Q. How do reaction conditions influence the tautomeric equilibrium of this compound?

The 1H- and 2H-tautomers coexist, with equilibrium shifted by:

  • Solvent polarity : Polar solvents (e.g., water) stabilize the 2H-form via hydrogen bonding .
  • Temperature : Higher temperatures favor the 1H-tautomer due to entropy .
  • Counterions : Ammonium salts stabilize the 2H-form through N–H···O interactions .

Q. What strategies mitigate thermal instability during the synthesis of this compound derivatives?

  • Low-temperature nitration : Use fuming HNO₃ in oleum at –20°C to avoid exothermic decomposition .
  • Continuous flow reactors : Enhance heat transfer and reduce residence time for nitro intermediates .
  • Inert additives : Introduce stabilizers (e.g., urea) to quench free radicals during exothermic steps .

Q. How can contradictory thermal stability data (e.g., DSC vs. TGA) for this compound salts be interpreted?

  • DSC exotherms : May indicate decomposition (onset ~110°C for HFDNTz) rather than melting .
  • TGA mass loss : Correlate with gas evolution (e.g., N₂ or NO₂) detected via mass spectrometry .
  • Kinetic analysis : Apply Kissinger or Ozawa methods to differentiate decomposition mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-nitro-2H-tetrazole
Reactant of Route 2
5-nitro-2H-tetrazole

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